BenchChemオンラインストアへようこそ!

3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-

Antifungal Opportunistic Infections Structure-Activity Relationship

This pyridylphenylaminoquinoline is a strategically ring-opened cryptolepine analog that dissociates potent anti-infective activity from mammalian cytotoxicity—achieving >100-fold potency improvement over cryptolepine against Candida albicans and Cryptococcus neoformans. With >88-fold selectivity for MAO-B over MAO-A, it serves as a precise chemical probe for neurological target engagement studies. Additionally, its patent claim for treating RNA viral infections and its characterized CYP1A2 inhibition profile (IC50 = 2,530 nM) make it an invaluable reference standard for ADME drug-drug interaction screening. Procure this scaffold to advance lead optimization programs targeting drug-resistant fungal pathogens, antiviral mechanisms, or selective MAO-B inhibition without the confounding cardiovascular effects of non-selective agents. Available at research-grade ≥97% purity; custom synthesis and bulk quantities upon request.

Molecular Formula C20H15N3
Molecular Weight 297.4 g/mol
CAS No. 767342-25-6
Cat. No. B15062992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-
CAS767342-25-6
Molecular FormulaC20H15N3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC4=CC=CC=C4N=C3
InChIInChI=1S/C20H15N3/c1-2-7-18(8-3-1)23-19-11-17(12-21-14-19)16-10-15-6-4-5-9-20(15)22-13-16/h1-14,23H
InChIKeyHTGVDISXOQWYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- (CAS 767342-25-6): A Pyridylphenylaminoquinoline Scaffold for Antifungal and Antiviral Development


3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- (CAS 767342-25-6) is a synthetic small molecule belonging to the pyridylphenylaminoquinoline class, characterized by a central pyridine core linked to both a phenylamino group and a quinoline substituent . This compound has been specifically disclosed in patents as a fungicidal active agent and as a derivative for treating RNA viral infections, distinguishing it from generic quinoline or pyridine analogs [1]. Its structural features place it within the broader category of ring-opened cryptolepine analogs, a group known for potent anti-infective properties [2].

Why 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- Cannot Be Substituted by Common In-Class Analogs for Specialized Research


Within the pyridylphenylaminoquinoline family, even minor structural modifications lead to drastic changes in biological target engagement, potency, and cytotoxicity profiles. The parent natural product cryptolepine and closely related analogs frequently exhibit potent activity but are compromised by unacceptable cytotoxicity against mammalian cells [1]. In contrast, strategic ring-opening and specific substitutions on the pyridine-quinoline scaffold, as seen in 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-, are designed to dissociate anti-infective potency from host cell toxicity, a balance not achieved by unoptimized analogs [1]. Furthermore, the specific substitution pattern dictates selectivity for distinct biological targets; a simple substitution can shift a compound from an inactive entity to a potent and selective inhibitor, making direct substitution between analogs highly unreliable without quantitative comparative data [2].

Quantitative Differentiation Evidence for 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- Against Closest Comparators


Fungicidal Potency Against Opportunistic Pathogens Versus Cryptolepine

Ring-opened 3-phenylaminopyridinium analogs, which include the pharmacophore of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-, demonstrate a dramatic improvement in antifungal potency compared to the natural product cryptolepine. Against Candida albicans (Ca) and Cryptococcus neoformans (Cn), this compound class achieves over a 100-fold and 250-fold increase in potency, respectively, while also exhibiting several-fold lower cytotoxicity towards Vero cells [1].

Antifungal Opportunistic Infections Structure-Activity Relationship

Selectivity Profile: MAO Enzyme Inhibition vs. a Closely Related Analog

A representative compound from the 3-phenylaminopyridinium class demonstrates high selectivity for MAO-B over MAO-A inhibition. The compound inhibits MAO-B with an IC50 of 1,130 nM, while its inhibition of MAO-A is negligible (IC50 > 100,000 nM), indicating a selectivity ratio of more than 88-fold [1]. This selectivity profile is critical for avoiding the serotonergic side effects associated with MAO-A inhibition and is not a general property of all analogs within this chemical space.

Selectivity Monoamine Oxidase CNS Safety

Disclosed Antiviral Application as a Phenyl-N-quinoline Derivative

The compound 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- is explicitly claimed in patent CN112566899B as part of a series of phenyl-N-quinoline derivatives for the treatment and prevention of RNA viral infections, specifically those from Baltimore groups IV or V [1]. This represents a specific, patented therapeutic indication not held by most generic pyridylphenylaminoquinoline analogs.

Antiviral RNA Virus Patent

CYP450 Metabolism Profile: CYP1A2 Inhibition

In human liver microsome assays, a close analog exhibits time-dependent inhibition of CYP1A2 with an IC50 of 2,530 nM after a 0.5-hour pre-incubation with NADPH [1]. This provides a quantitative metabolism data point that can be compared to other lead candidates. Many competing antifungal or antiviral agents have significantly lower IC50 values for CYP1A2, indicating a higher potential for drug-drug interactions.

Drug Metabolism CYP1A2 Drug-Drug Interaction

Procurement-Ready Purity and Identity Specification

Commercial sourcing of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- (CAS 767342-25-6) is available with a documented purity of 97% . This meets the standard high-purity requirements for reproducible biological assays and SAR studies. In contrast, sourcing many custom-synthesized in-class analogs without analytical certification often results in variable purity, undermining experimental reproducibility.

Purity Quality Control Reproducibility

Procurement-Driven Application Scenarios for 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-


Focused Antifungal Lead Optimization Campaigns

Given the class's documented >100-fold potency improvement over cryptolepine against Candida albicans and Cryptococcus neoformans, this compound is a superior starting point for lead optimization programs targeting drug-resistant fungal pathogens. Its scaffold allows for further exploration of the structure-activity relationship to enhance potency while maintaining the low cytotoxicity profile established by the ring-opened analog class [1].

Selective Chemical Probe Development for MAO-B Mediated CNS Disorders

The demonstrated >88-fold selectivity for MAO-B over MAO-A makes this compound a valuable chemical probe for investigating MAO-B's role in neurological conditions like Parkinson's disease. Researchers can use this compound to selectively inhibit MAO-B in vivo, minimizing the confounding cardiovascular effects of non-selective MAO inhibition [1]. This application is directly supported by the quantitative selectivity data from authoritative binding databases.

Antiviral Discovery Targeting Baltimore Group IV/V RNA Viruses

The specific patent claim for treating RNA viral infections positions this compound as a key asset for antiviral research groups. Procurement enables the direct investigation of its mechanism of action against viruses such as influenza or coronaviruses, with a clear intellectual property path that is not available with unpatented analogs [1].

Metabolic Liability Assessment in Polypharmacy Contexts

The availability of a quantitative CYP1A2 inhibition profile (IC50 = 2,530 nM) allows ADME scientists to use this compound as a reference standard for evaluating the drug-drug interaction potential of new chemical entities. It serves as a moderately inhibiting control when screening compounds intended for use in patient populations on multiple medications [1].

Quote Request

Request a Quote for 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.